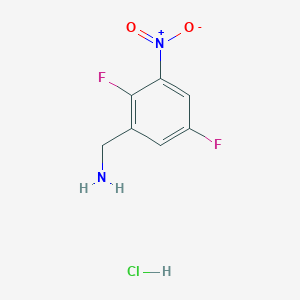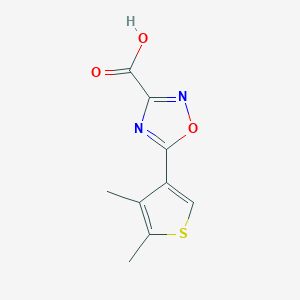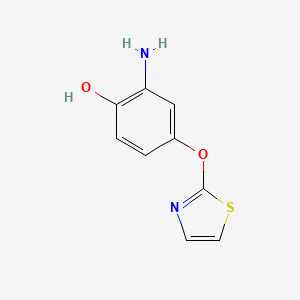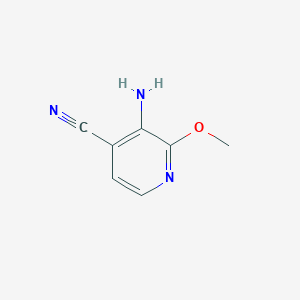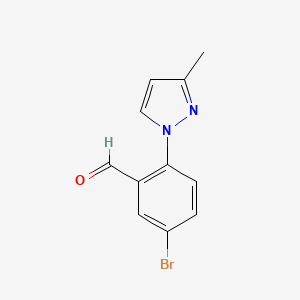
3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate is a synthetic compound with the molecular formula C17H19F3N2O3 and a molecular weight of 356.34 g/mol . This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate typically involves the reaction of benzyl isoxazole with piperidine under specific conditions. The reaction is often carried out in the presence of a trifluoroacetic acid catalyst, which facilitates the formation of the trifluoroacetate ester . The crude product is then purified using techniques such as column chromatography to obtain the final compound in high purity .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Fluoro-3-(4-piperidinyl)benzisoxazole: Another isoxazole derivative with similar structural features.
4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine: Shares the piperidine and isoxazole moieties.
Uniqueness
3-Benzyl-5-(piperidin-4-yl)isoxazole 2,2,2-trifluoroacetate is unique due to its trifluoroacetate ester group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C17H19F3N2O3 |
|---|---|
Molekulargewicht |
356.34 g/mol |
IUPAC-Name |
3-benzyl-5-piperidin-4-yl-1,2-oxazole;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H18N2O.C2HF3O2/c1-2-4-12(5-3-1)10-14-11-15(18-17-14)13-6-8-16-9-7-13;3-2(4,5)1(6)7/h1-5,11,13,16H,6-10H2;(H,6,7) |
InChI-Schlüssel |
RNIWNTFYZYIGQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=CC(=NO2)CC3=CC=CC=C3.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-7-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13074604.png)
![5-[(Azetidin-3-yloxy)methyl]pyrrolidin-2-one](/img/structure/B13074609.png)

